1-(1-adamantyl)benzotriazole
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Overview
Description
1-(1-Adamantyl)benzotriazole is a compound that combines the unique structural features of adamantane and benzotriazole Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while benzotriazole is a heterocyclic compound with significant applications in corrosion inhibition and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)benzotriazole can be synthesized through the reaction of adamantyl bromide with benzotriazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Adamantyl bromide+BenzotriazoleK2CO3,DMF,heatthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated benzotriazole derivatives.
Scientific Research Applications
1-(1-Adamantyl)benzotriazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, such as antiviral or anticancer properties.
Industry: The compound can be used as a corrosion inhibitor, particularly in protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)benzotriazole involves its interaction with molecular targets through its benzotriazole moiety. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. Additionally, the adamantyl group provides steric hindrance, enhancing the compound’s stability and effectiveness.
Comparison with Similar Compounds
1-(1-Adamantyl)benzimidazole: Similar in structure but with a benzimidazole moiety instead of benzotriazole.
1-(1-Adamantyl)benzoxazole: Contains a benzoxazole ring, offering different electronic properties.
1-(1-Adamantyl)benzothiazole: Features a benzothiazole ring, which may exhibit distinct reactivity.
Uniqueness: 1-(1-Adamantyl)benzotriazole is unique due to the combination of the adamantyl group’s rigidity and the benzotriazole moiety’s versatile reactivity. This fusion results in a compound with enhanced stability, making it suitable for various applications, including corrosion inhibition and synthetic chemistry.
Properties
IUPAC Name |
1-(1-adamantyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-4-15-14(3-1)17-18-19(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJPJZUMUCRLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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